molecular formula C20H25N3 B1262065 (2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene

(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene

Cat. No. B1262065
M. Wt: 307.4 g/mol
InChI Key: SBGPASZOVGSOFJ-ZOWGRLGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1674 is a member of beta-carbolines.

Scientific Research Applications

Structural Analysis and Properties

  • Structural Characteristics : The compound 3,6,13,16-Tetrabromo-2,7,12,17-tetrapropylporphycene exhibits distinct crystalline forms with specific structural characteristics. This provides insights into the geometric properties and potential applications of similar macrocyclic compounds (Aritome, Shimakoshi, & Hisaeda, 2002).

  • Crystal Structure Analysis : Studies on the crystal structure of similar compounds, such as 2-Pyridylnitrene and 3-pyridazylcarbene, help in understanding the complex interactions and arrangements in macrocyclic compounds, offering potential for advanced materials design (Kvaskoff, Bednarek, & Wentrup, 2010).

Coordination and Complexation

  • Metal Ion Coordination : Research on oxa-aza macrobicycles reveals their ability to bind metal ions like Cu²⁺, Zn²⁺, or Cd²⁺ in aqueous solution. This highlights the potential of macrocyclic compounds in metal ion coordination and complexation, which is crucial in fields like catalysis and material science (Bazzicalupi et al., 1994).

Photodynamic and Antimicrobial Applications

  • Photodynamic Therapy : Tripyrroledimethine-derived macrocycles demonstrate strong absorption in the far-red spectral region. These properties suggest potential applications in photodynamic therapy, where light-activated compounds are used for medical treatment (Sessler et al., 1991).

  • Antimicrobial Properties : Copper(II) macrocyclic complexes show promising results against bacterial growth, indicating the potential of macrocyclic compounds in developing new antimicrobial agents (Chandra, Gupta, Gupta, & Bawa, 2006).

properties

Product Name

(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene

Molecular Formula

C20H25N3

Molecular Weight

307.4 g/mol

IUPAC Name

(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene

InChI

InChI=1S/C20H25N3/c1-2-6-16-12(4-1)13-9-11-23-17-8-7-15(20(23)19(13)22-16)18-14(17)5-3-10-21-18/h1-2,4,6,14-15,17-18,20-22H,3,5,7-11H2/t14-,15?,17?,18-,20+/m0/s1

InChI Key

SBGPASZOVGSOFJ-ZOWGRLGGSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C3CCC2N4[C@H]3C5=C(CC4)C6=CC=CC=C6N5)NC1

Canonical SMILES

C1CC2C3CCC(C2NC1)C4N3CCC5=C4NC6=CC=CC=C56

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene
Reactant of Route 2
(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene
Reactant of Route 3
(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene
Reactant of Route 4
(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene
Reactant of Route 5
(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene
Reactant of Route 6
(2R,16R,21S)-4,14,20-triazahexacyclo[13.6.2.02,14.03,11.05,10.016,21]tricosa-3(11),5,7,9-tetraene

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